molecular formula C28H26N4O7S2 B325407 N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE

N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE

Cat. No.: B325407
M. Wt: 594.7 g/mol
InChI Key: BUMRZQBXTQQPAD-UHFFFAOYSA-N
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Description

N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C22H22N4O6S2 and a molecular weight of 502.572 g/mol . This compound is known for its intricate structure, which includes multiple functional groups such as acetylamino, sulfonyl, and phenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonylation: The addition of the sulfonyl group to the acetylated compound.

    Phenoxy Substitution: The substitution of the phenoxy group onto the sulfonylated compound.

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, often utilizing automated reactors and optimized conditions to ensure high yield and purity. The reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

    Substitution: The phenoxy and acetylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure but lacks the phenoxy group.

    Acetyldapsone: Similar sulfonyl and acetylamino groups but different overall structure.

    Monoacetyldapsone: Contains similar functional groups but differs in molecular arrangement.

Uniqueness

N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H26N4O7S2

Molecular Weight

594.7 g/mol

IUPAC Name

N-[4-[[4-[4-[(4-acetamidophenyl)sulfonylamino]phenoxy]phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C28H26N4O7S2/c1-19(33)29-21-7-15-27(16-8-21)40(35,36)31-23-3-11-25(12-4-23)39-26-13-5-24(6-14-26)32-41(37,38)28-17-9-22(10-18-28)30-20(2)34/h3-18,31-32H,1-2H3,(H,29,33)(H,30,34)

InChI Key

BUMRZQBXTQQPAD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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